molecular formula C18H27NO4 B5546588 N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide

N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide

Cat. No. B5546588
M. Wt: 321.4 g/mol
InChI Key: HNSCUXPRQRFCKS-HOTGVXAUSA-N
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Description

N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide is part of the benzamide class of compounds. Benzamides are known for their diverse biological activities and are often explored for pharmaceutical applications.

Synthesis Analysis

Benzamide compounds are commonly synthesized through various chemical reactions, including Bischler-Napieralski cyclization and condensation reactions. For example, Browne et al. (1981) described the synthesis of related benzamides through Bischler-Napieralski conditions, leading to the formation of specific pyrrole derivatives (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of benzamide compounds can be elucidated using techniques like X-ray crystallography. Demir et al. (2015) used X-ray diffraction and density functional theory (DFT) calculations to analyze the molecular structure of a similar benzamide compound (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, altering their molecular structure and properties. Jacobs et al. (1994) discussed the introduction of fluorinated amide substituents in benzamide derivatives, impacting their chemical properties and potential as therapeutic agents (Jacobs et al., 1994).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline forms can be characterized using techniques such as thermogravimetry and differential thermal analysis. For instance, Yanagi et al. (2000) characterized different polymorphs of a benzamide compound, demonstrating distinct thermal properties (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, such as reactivity and stability, can be studied through various analytical methods. Zhao and Snieckus (2018) explored the ruthenium-catalyzed hydrodemethoxylation of benzamides, revealing insights into their chemical behavior and reactivity (Zhao & Snieckus, 2018).

Scientific Research Applications

Synthesis Techniques and Intermediates

The synthesis of complex organic molecules like N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide involves various steps and intermediates. A notable method is the high-yield synthesis of related compounds, which can serve as precursors for further chemical transformations. For example, the synthesis of (S)-BZM, a compound structurally related to the target molecule, through a high-yield method starting from dimethoxybenzoic acid showcases the type of synthetic approach that might be applicable (Bobeldijk et al., 1990).

Reactivity and Chemical Transformations

Understanding the reactivity of N-benzoylthioamides with various reagents provides insights into potential pathways for modifying the N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide molecule. The formation of heterocycles, such as 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, from N-benzoylthioamides upon reaction with hydrazines and hydroxylamine, respectively, indicates the potential for diversifying the chemical structure and biological activity of the target compound (Whitfield & Papadopoulos, 1981).

Application in Molecular Magnets

Compounds with similar functional groups have been used in the design of single-molecule and single-chain magnets, demonstrating the potential application of N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide in materials science. Metalloligands, formed by coordinating copper ions to similar ligands, react with lanthanide salts to yield complexes with significant magnetic properties. This suggests that modifying the target molecule could lead to new materials with desirable magnetic behaviors (Costes et al., 2010).

Pharmacological Activities

Research on structurally related N-(3-hydroxyphenyl) benzamide derivatives has revealed enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This highlights the potential for N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide to serve as a lead compound in the development of new therapeutic agents targeting these enzymes (Abbasi et al., 2014).

properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-4-23-16-12-22-11-15(16)19-17(20)14-7-5-6-13(10-14)8-9-18(2,3)21/h5-7,10,15-16,21H,4,8-9,11-12H2,1-3H3,(H,19,20)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCUXPRQRFCKS-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide

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